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Compound of Interest

Compound Name:
Ethyl 2-(4-

bromophenyl)propanoate

CAS No.: 111914-79-5

Cat. No.: B3018470 Get Quote

Ethyl 2-(4-bromophenyl)propanoate is a halogenated aromatic ester that serves as a pivotal

intermediate in the landscape of organic synthesis. Its structural architecture, featuring a

reactive bromine atom on a phenyl ring, a chiral center at the α-position of the ester, and a

modifiable ester group, makes it a highly valuable precursor for the construction of complex

molecular frameworks. This guide, intended for researchers, chemists, and drug development

professionals, provides a comprehensive overview of its chemical and physical properties,

spectroscopic signature, reactivity profile, and applications, with a focus on the underlying

principles that govern its utility in the laboratory and in the synthesis of high-value compounds.

Core Chemical Identity and Physicochemical
Characteristics
The fundamental properties of a compound dictate its behavior in both reactive and non-

reactive environments. The data presented below has been consolidated from various chemical

suppliers and databases to provide a reliable reference point for laboratory use.

Compound Identification
A clear identification is the first step in ensuring experimental accuracy and safety.
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Identifier Value Source

IUPAC Name
ethyl 2-(4-

bromophenyl)propanoate
[1]

CAS Number 111914-79-5 [1][2][3]

Molecular Formula C₁₁H₁₃BrO₂ [1][2]

Molecular Weight 257.13 g/mol [1][3]

Canonical SMILES
CCOC(=O)C(C)C1=CC=C(Br)

C=C1
[1]

InChI Key
WHNBIRCJWQMENU-

UHFFFAOYSA-N
[1]

Physicochemical Properties
These properties are critical for designing experimental setups, including solvent selection,

reaction temperature, and purification strategies.
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Property Value
Significance &
Implications

Purity Typically >95% - 97%

High purity is essential for

minimizing side reactions and

ensuring reproducibility in

synthetic applications.[1][3]

LogP 3.425

This value indicates a

significant degree of

lipophilicity, suggesting good

solubility in non-polar organic

solvents and potential for

bioavailability in biological

systems.[1]

Solubility

Soluble in various organic

solvents (e.g., alcohols, esters,

ketones).[4] Limited solubility

in water.[4]

Solubility dictates the choice of

reaction media and extraction

solvents. Its low water

solubility facilitates separation

from aqueous phases during

workup.

Hydrogen Bond Acceptors 1

The carbonyl oxygen of the

ester group can act as a

hydrogen bond acceptor,

influencing its solvation

properties.[1]

Spectroscopic Profile: Elucidating the Molecular
Structure
Spectroscopic analysis provides an empirical fingerprint of a molecule's structure.

Understanding the expected spectral data is a self-validating system for confirming the identity

and purity of Ethyl 2-(4-bromophenyl)propanoate.

¹H NMR Spectroscopy (Predicted)
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The proton NMR spectrum is one of the most powerful tools for structural confirmation. The

predicted spectrum for this molecule in CDCl₃ would exhibit the following key signals:

~7.45 ppm (d, 2H): A doublet corresponding to the two aromatic protons ortho to the bromine

atom. Their chemical shift is downfield due to the deshielding effect of the aromatic ring and

the electron-withdrawing bromine.

~7.25 ppm (d, 2H): A doublet for the two aromatic protons meta to the bromine atom.

~4.15 ppm (q, 2H): A quartet representing the two methylene (-O-CH₂-CH₃) protons of the

ethyl group. The splitting into a quartet is due to coupling with the adjacent methyl group (3

protons + 1 = 4).

~3.65 ppm (q, 1H): A quartet for the single benzylic proton (-CH(CH₃)-). Its splitting is caused

by coupling to the adjacent methyl group.

~1.50 ppm (d, 3H): A doublet for the three methyl protons on the propanoate backbone (-

CH(CH₃)-). The signal is split into a doublet by the adjacent benzylic proton.

~1.20 ppm (t, 3H): A triplet corresponding to the three terminal methyl protons (-O-CH₂-CH₃)

of the ethyl ester. It is split into a triplet by the adjacent methylene group (2 protons + 1 = 3).

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum complements the ¹H NMR by providing information about the

carbon skeleton. Approximately 9 unique signals would be expected:

~173 ppm: Carbonyl carbon (C=O) of the ester.

~140 ppm: Aromatic carbon attached to the propanoate group.

~132 ppm: Aromatic carbons ortho to the bromine.

~129 ppm: Aromatic carbons meta to the bromine.

~121 ppm: Aromatic carbon attached to the bromine.

~61 ppm: Methylene carbon of the ethyl ester (-O-CH₂-CH₃).
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~45 ppm: Benzylic methine carbon (-CH(CH₃)-).

~18 ppm: Methyl carbon of the propanoate backbone (-CH(CH₃)-).

~14 ppm: Methyl carbon of the ethyl ester (-O-CH₂-CH₃).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

~1735 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of

the ester functional group.

~3000-2850 cm⁻¹: Absorption bands corresponding to the C-H stretching of the aliphatic

(sp³) carbons in the ethyl and methyl groups.

~1600-1450 cm⁻¹: Multiple peaks for the C=C stretching vibrations within the aromatic ring.

~1250-1000 cm⁻¹: Strong C-O stretching vibrations associated with the ester linkage.

~1010 cm⁻¹: A moderate peak indicating the C-Br stretch on the aromatic ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments.

Molecular Ion Peak (M+): A prominent feature would be a pair of peaks for the molecular ion

due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which exist in nearly a 1:1 natural

abundance. This results in two peaks of almost equal intensity at m/z 256 and m/z 258. This

isotopic signature is a definitive confirmation of the presence of a single bromine atom.

Synthesis and Reactivity Profile
The synthetic utility of Ethyl 2-(4-bromophenyl)propanoate stems from its specific reactive

sites, which can be manipulated with high selectivity.

General Synthesis Workflow
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The most direct and common synthesis is the Fischer esterification of its corresponding

carboxylic acid, 2-(4-bromophenyl)propanoic acid. This method is reliable and scalable.

Experimental Protocol: Fischer Esterification

Reaction Setup: To a solution of 2-(4-bromophenyl)propanoic acid (1.0 eq) in absolute

ethanol (acting as both solvent and reactant), add a catalytic amount of a strong acid (e.g.,

concentrated H₂SO₄, 2-5 mol%).

Heating: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Workup: After cooling to room temperature, neutralize the catalyst with a weak base like

saturated sodium bicarbonate solution.

Extraction: Extract the product into an organic solvent such as ethyl acetate or diethyl ether.

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure to yield the crude ester. Further purification

can be achieved via vacuum distillation or column chromatography if necessary.

Reactants Conditions

2-(4-bromophenyl)propanoic acid

Ethyl 2-(4-bromophenyl)propanoate

Ethanol (Excess) H₂SO₄ (catalyst)

 catalysis

Reflux (Heat)

 drives equilibrium

Click to download full resolution via product page

Caption: Fischer esterification of 2-(4-bromophenyl)propanoic acid.

Core Reactivity and Mechanistic Insights
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The molecule's reactivity is centered on three key areas: the ester, the aromatic ring, and the

benzylic position. The bromine atom is particularly significant as it serves as a synthetic handle

for carbon-carbon and carbon-heteroatom bond formation.

Key Reaction Pathways:

Ester Hydrolysis: The ester can be readily hydrolyzed back to the parent carboxylic acid

under either acidic or basic (saponification) conditions. This is often a necessary step in

multi-step syntheses where the ester serves as a protecting group for the carboxylic acid.

Palladium-Catalyzed Cross-Coupling: The C-Br bond is the most valuable reactive site for

drug development applications. It is an excellent substrate for a variety of palladium-

catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium

catalyst and a base to form a new C-C bond, effectively replacing the bromine with a new

aryl, heteroaryl, or alkyl group.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, introducing

nitrogen-containing functionalities.

The causality behind this reactivity lies in the oxidative addition of the C-Br bond to a Pd(0)

catalyst, initiating the catalytic cycle. This step is highly efficient and allows for the construction

of complex molecular architectures that would be difficult to assemble otherwise.
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Ester Reactions Aromatic C-Br Reactions

Ethyl 2-(4-bromophenyl)propanoate

Hydrolysis (H⁺ or OH⁻)

Ester Site

Suzuki Coupling
(+ R-B(OH)₂)

Aryl-Br Site
(Pd Catalyst)

Heck Coupling
(+ Alkene)

Aryl-Br Site
(Pd Catalyst)

Buchwald-Hartwig
(+ R₂NH)

Aryl-Br Site
(Pd Catalyst)

2-(4-Substituted)propanoic Acid Ethyl 2-(4-R-phenyl)propanoate
(C-C Bond)

Ethyl 2-(4-alkenyl-phenyl)propanoate
(C-C Bond)

Ethyl 2-(4-NR₂-phenyl)propanoate
(C-N Bond)
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Caption: Key reaction pathways of Ethyl 2-(4-bromophenyl)propanoate.

Applications in Research and Drug Development
Ethyl 2-(4-bromophenyl)propanoate is not merely a laboratory chemical; it is a validated and

trusted building block in the synthesis of pharmaceutically relevant compounds.[5][6]

Intermediate for Active Pharmaceutical Ingredients (APIs): The "profed" family of non-

steroidal anti-inflammatory drugs (NSAIDs), such as Ibuprofen and Flurbiprofen, contains a

2-arylpropanoic acid motif. This molecule provides a direct and modifiable template for

synthesizing analogs of these drugs. The bromine atom allows for late-stage

functionalization, enabling the creation of diverse compound libraries for screening and

structure-activity relationship (SAR) studies.[6]

Scaffold for Medicinal Chemistry: In drug discovery, the ability to rapidly generate a library of

related compounds is paramount. The reliable reactivity of the C-Br bond in cross-coupling

reactions allows medicinal chemists to systematically vary the substituent at the 4-position of

the phenyl ring, exploring how changes in electronics, sterics, and functionality impact

biological activity.
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Agrochemical Synthesis: Similar to pharmaceuticals, the development of new herbicides and

pesticides often involves the synthesis of complex organic molecules. This compound can

serve as an intermediate in the production of agrochemicals.[6]

Safety and Handling
As with any laboratory chemical, proper handling is essential.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Precautionary Measures: Use only in a well-ventilated area, such as a fume hood. Wear

appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab

coat. Avoid inhalation of vapors and contact with skin and eyes. In case of ingestion, seek

immediate medical attention.[1]

Conclusion
Ethyl 2-(4-bromophenyl)propanoate is a compound of significant synthetic value. Its well-

defined physicochemical properties, predictable spectroscopic signature, and, most importantly,

its versatile reactivity profile make it an indispensable tool for chemists in both academic and

industrial research. The strategic placement of the bromine atom provides a reliable handle for

advanced synthetic transformations, cementing its role as a key intermediate in the

development of pharmaceuticals and other high-value specialty chemicals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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